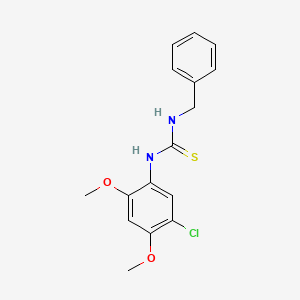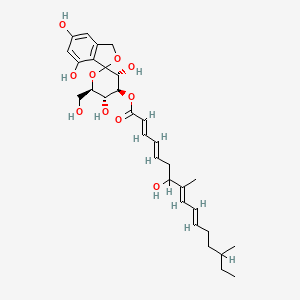
Papulacandins
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Papulacandins is a natural product found in Arthrinium sphaerospermum and Arthrinium phaeospermum with data available.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Total Synthesis : The total synthesis of papulacandin D, an antifungal agent, has been achieved. This synthesis highlights the molecule's bifurcation into two subunits: the aryl glycoside and an 18-carbon fatty acid side chain. Key transformations include a palladium-catalyzed cross-coupling and a catalytic enantioselective allylation (Denmark, Regens & Kobayashi, 2007).
- Derivative Synthesis : Derivatives of papulacandin D were synthesized, focusing on varying the acyl side chain. These derivatives displayed moderate biological activity, particularly those with side chains based on palmitic acid and linoleic acid (van der Kaaden, Breukink & Pieters, 2012).
- Enantioselective Synthesis : An enantioselective synthesis of the C-arylglycoside tricyclic spiroketal nucleus of papulacandins has been developed, allowing the production of both papulacandin ring system and its enantiomers and diastereomers (Balachari & O'Doherty, 2000).
Antifungal Properties and Biological Activity
- Inhibitor of Fungal Cell Wall Biogenesis : Papulacandin B inhibits the biogenesis of (1→3)-β-d-glucan in Saccharomyces cerevisiae, affecting cell wall formation. It specifically inhibits the synthesis of alkali-insoluble branched (1→3)-β-d-glucan, a key component for cell wall rigidity and strength (Kopecká, 2008).
- Synthesis and Evaluation of Novel Analogs : Novel analogs of papulacandin D have been synthesized and evaluated for their antifungal potential. These studies are crucial in the development of new antifungal agents targeting (1,3)-β-D-glucan synthase, an enzyme crucial in fungal cell wall synthesis (Bretas et al., 2020).
- Differential Activity in Fungal Strains : The activities of various β(1,3)glucan synthase inhibitors, including papulacandins, have been analyzed in both wild-type and resistant strains of fission yeast. This research provides insights into the mechanisms of resistance and the efficiency of these inhibitors in different fungal strains (Martins et al., 2010).
Propriétés
Numéro CAS |
61036-45-1 |
|---|---|
Nom du produit |
Papulacandins |
Formule moléculaire |
C31H42O10 |
Poids moléculaire |
574.7 g/mol |
Nom IUPAC |
[(3'R,4'S,5'R,6'R)-3',4,5',6-tetrahydroxy-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-4'-yl] (2E,4E,8E,10E)-7-hydroxy-8,14-dimethylhexadeca-2,4,8,10-tetraenoate |
InChI |
InChI=1S/C31H42O10/c1-4-19(2)11-7-5-8-12-20(3)23(34)13-9-6-10-14-26(36)40-29-28(37)25(17-32)41-31(30(29)38)27-21(18-39-31)15-22(33)16-24(27)35/h5-6,8-10,12,14-16,19,23,25,28-30,32-35,37-38H,4,7,11,13,17-18H2,1-3H3/b8-5+,9-6+,14-10+,20-12+/t19?,23?,25-,28-,29+,30-,31?/m1/s1 |
Clé InChI |
XKSZJTQIZHUMGA-KDCKXVQZSA-N |
SMILES isomérique |
CCC(C)CC/C=C/C=C(\C)/C(C/C=C/C=C/C(=O)O[C@H]1[C@@H]([C@H](OC2([C@@H]1O)C3=C(CO2)C=C(C=C3O)O)CO)O)O |
SMILES |
CCC(C)CCC=CC=C(C)C(CC=CC=CC(=O)OC1C(C(OC2(C1O)C3=C(CO2)C=C(C=C3O)O)CO)O)O |
SMILES canonique |
CCC(C)CCC=CC=C(C)C(CC=CC=CC(=O)OC1C(C(OC2(C1O)C3=C(CO2)C=C(C=C3O)O)CO)O)O |
Synonymes |
papulacandin A papulacandin C papulacandin D papulacandin E papulacandins |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R,8R,12Z,19Z,21Z,25R,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione](/img/structure/B1234440.png)
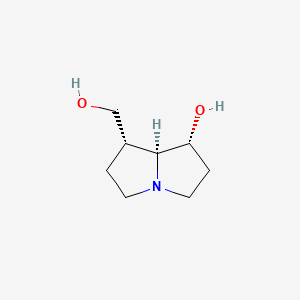
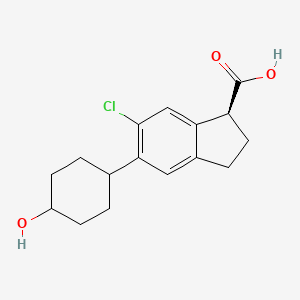
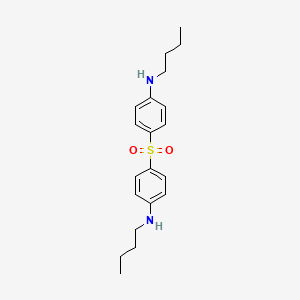
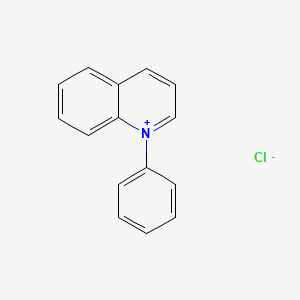
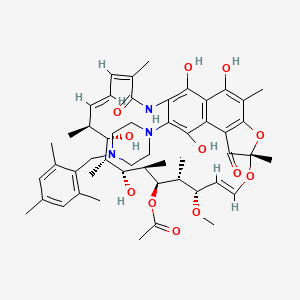
![omega-[(Methylsulfinyl)alkyl]glucosinolic acid](/img/structure/B1234451.png)
![3-[(2S,4S)-2-(4-hydroxybutoxy)-6-[4-morpholinyl(oxo)methyl]-3,4-dihydro-2H-pyran-4-yl]-1-benzopyran-4-one](/img/structure/B1234452.png)
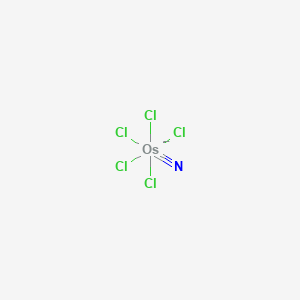
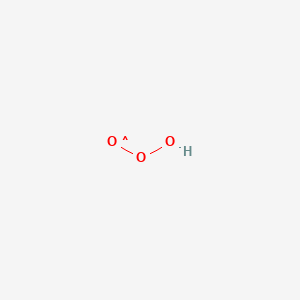
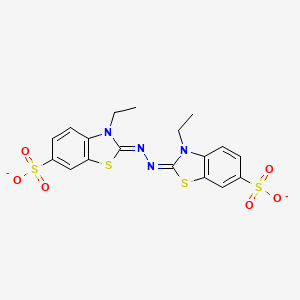
![5-[[Methyl(prop-2-ynyl)amino]methyl]quinolin-8-ol](/img/structure/B1234456.png)
![Methyl 15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B1234458.png)
